molecular formula C15H13ClN2O2S B5595997 2-[(4-chlorobenzyl)sulfonyl]-4,6-dimethylnicotinonitrile

2-[(4-chlorobenzyl)sulfonyl]-4,6-dimethylnicotinonitrile

Cat. No.: B5595997
M. Wt: 320.8 g/mol
InChI Key: BIVVICMOVZTFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorobenzyl)sulfonyl]-4,6-dimethylnicotinonitrile is a useful research compound. Its molecular formula is C15H13ClN2O2S and its molecular weight is 320.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0386265 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Organic Synthesis and Chemical Analysis

  • Synthesis of Isocyanates : A method has been developed for the efficient oxidation of isonitriles to isocyanates using sulfoxides, catalyzed by trifluoroacetic anhydride. This process highlights the versatility of sulfonyl compounds in synthesizing key organic intermediates (Le & Ganem, 2011).
  • Antioxidant Properties Study : Research on dimethyl sulfoxide (DMSO), a related sulfoxide, examines its antioxidant properties and viability as a solvent in evaluating neuroprotective antioxidants. This work underscores the importance of solvent effects in biochemical research, relevant to compounds with sulfonyl groups (Sanmartín-Suárez et al., 2011).
  • Chromophoric Reagents for Amino Acid Detection : The use of 4'-dimethylaminoazobenzene-4-sulfonyl chloride as a chromophoric reagent for detecting amino acids at picomole levels demonstrates the role of sulfonyl-containing compounds in analytical chemistry. This technique allows for the resolution and analysis of various amino acids, highlighting the utility of sulfonyl derivatives in sensitive detection methods (Malencik, Zhao, & Anderson, 1990).

Catalytic and Synthetic Applications

  • Late-Stage Chlorination Catalysis : DMSO, a compound related to sulfonyl sulfoxides, has been used as a catalyst for the efficient chlorination of arenes. This method is significant for modifying bioactive compounds, enhancing their pharmacological profiles, and underscores the utility of sulfonyl and related compounds in facilitating chemical transformations (Song et al., 2019).

Materials Science and Engineering

  • Sulfonated Block Copolymers for Fuel Cells : The synthesis of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups showcases the application of sulfonyl derivatives in creating high-performance materials for fuel cells. These materials exhibit enhanced proton conductivity and mechanical properties, demonstrating the potential of sulfonyl-containing polymers in energy technologies (Bae, Miyatake, & Watanabe, 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general considerations might include toxicity, flammability, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-10-7-11(2)18-15(14(10)8-17)21(19,20)9-12-3-5-13(16)6-4-12/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVVICMOVZTFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)S(=O)(=O)CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.